4-Bromo-2-(furan-2-yl)pyrimidine

Overview

Description

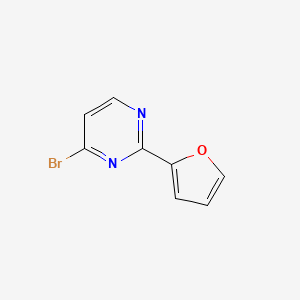

4-Bromo-2-(furan-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 4 and a furan ring at position 2. This structure positions it as a versatile intermediate in pharmaceutical and materials chemistry. Pyrimidine derivatives are pivotal in drug discovery due to their biological relevance, particularly in kinase inhibition and nucleotide analog synthesis . The bromine atom at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the furan moiety contributes to π-π stacking interactions and solubility modulation .

Biological Activity

4-Bromo-2-(furan-2-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a bromine atom and a furan ring in its structure enhances its reactivity and interaction with various biological targets, including enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features contribute significantly to its biological properties:

- Bromine Atom : Enhances reactivity and binding affinity.

- Furan Ring : Provides unique electronic properties that facilitate interactions with biological targets.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways .

Biological Activities

The biological activities of this compound include:

- Antibacterial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial effects against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. For instance, a related compound demonstrated a high zone of inhibition against these pathogens .

| Compound | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| This compound | 18 mm (at 50 mg) | 10 mg/mL | 20 mg/mL |

| Meropenem | 4 mm | - | - |

- Anti-inflammatory Activity : The ability to inhibit kinases suggests that this compound may play a role in reducing inflammation, which is crucial in various diseases including cancer and autoimmune disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antibacterial Efficacy : A study evaluated the antibacterial properties of several compounds derived from furan and pyrimidine. The results indicated that certain derivatives showed superior efficacy against multidrug-resistant bacteria compared to conventional antibiotics .

- Methodology : The agar well diffusion method was employed to assess the antibacterial activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) calculated using broth dilution methods.

- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, stabilizing interactions through both covalent and non-covalent bonds. This binding affinity correlates with observed biological activities, such as enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 4-Chloro-2-(furan-2-yl)pyrimidine | Chlorine instead of Bromine | Reduced reactivity |

| 2-(Furan-3-yl)pyrimidine | Lacks Bromine | Different binding profile |

The bromine atom in this compound enhances its reactivity, making it a versatile candidate for further drug development.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-(furan-2-yl)pyrimidine has been explored as a building block for the synthesis of various pharmaceutical agents. Its derivatives have shown promise in targeting cancer and infectious diseases:

- Anticancer Activity : Research indicates that modifications to the furan and pyrimidine components can enhance cytotoxic effects against various cancer cell lines. For example, derivatives have been tested for their ability to inhibit key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics. In vitro tests have demonstrated effective inhibition against resistant bacterial strains, with some derivatives exhibiting significant antibacterial potency .

Materials Science

The compound is also being investigated for its potential use in developing organic semiconductors and other advanced materials. Its unique electronic properties due to the presence of both bromine and furan rings allow for versatile chemical transformations that can be utilized in material applications.

| Activity Type | Target Organism/Cell Line | IC / MIC (mg/mL) | Notes |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | Varies by derivative | Modifications enhance potency |

| Antimicrobial | XDR-S. Typhi | 6.25 | Significant inhibition observed |

| Enzyme Inhibition | Alkaline Phosphatase | 1.469 ± 0.02 | Competitive inhibitor |

Case Study 1: Anticancer Activity

A study conducted on various pyrimidine derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of DNA synthesis pathways, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of this compound were evaluated for their antibacterial activity against XDR-Salmonella Typhi using the agar well diffusion method. The most potent derivative showed an MIC of 6.25 mg/mL, indicating strong antibacterial properties that warrant further exploration in drug development .

Q & A

Q. Basic: What are the recommended synthetic routes for 4-Bromo-2-(furan-2-yl)pyrimidine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of brominated pyrimidines typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation of pre-functionalized pyrimidine scaffolds. For this compound, a plausible route involves bromination at the 4-position of a 2-(furan-2-yl)pyrimidine precursor using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Optimization requires monitoring reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or DMF), and stoichiometry of the brominating agent to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical for isolating high-purity products .

Q. Advanced: How do steric and electronic effects of the furan substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The furan-2-yl group introduces both steric hindrance and electron-donating effects due to its conjugated oxygen atom. Computational studies (DFT) can predict regioselectivity in cross-coupling reactions. For example, the bromine atom at the 4-position is more electrophilic than the pyrimidine nitrogen, making it susceptible to nucleophilic substitution. However, steric hindrance from the furan ring may reduce reactivity at adjacent positions. Experimental validation via comparative kinetic studies (e.g., varying Pd catalysts or ligands) and characterization of intermediates (NMR, X-ray crystallography) is recommended to map substituent effects .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the pyrimidine and furan rings. The deshielded proton at C5 of pyrimidine (~δ 8.5–9.0 ppm) is a diagnostic marker.

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, confirming bromine substitution and furan-pyrimidine dihedral angles. Crystallization solvents (e.g., EtOH/water mixtures) must be optimized to avoid solvate formation .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

Q. Advanced: How can computational modeling (e.g., DFT, MD) predict the stability and intermolecular interactions of this compound in solid-state or solution phases?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., bromine as a leaving group). Compare computed vibrational spectra (IR) with experimental data to validate models.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess aggregation tendencies. Use tools like GROMACS with force fields (e.g., GAFF) parameterized for halogens and heterocycles.

- Crystal Structure Prediction (CSP) : Tools like Mercury CSD analyze packing motifs (e.g., π-π stacking between pyrimidine rings) to guide polymorph screening .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Waste Management : Collect brominated waste separately in halogen-rated containers. Neutralize acidic/basic residues before disposal.

- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes. Use activated carbon to contain spills .

Q. Advanced: How can researchers resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. elimination pathways) for brominated pyrimidines?

Methodological Answer:

- Mechanistic Probes : Use deuterated solvents (e.g., D2O) or isotopic labeling (e.g., 13C-bromine) to track reaction pathways via NMR or LC-MS.

- In Situ Monitoring : Employ techniques like ReactIR to detect transient intermediates (e.g., Pd-bridged complexes in cross-coupling).

- Statistical Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically to identify dominant pathways .

Q. Basic: What are the applications of this compound as a building block in medicinal chemistry?

Methodological Answer:

The compound serves as a versatile intermediate for:

- Kinase Inhibitors : Bromine enables late-stage functionalization (e.g., coupling with boronic acids to introduce aryl groups).

- Antiviral Agents : The furan ring enhances π-stacking with viral protease active sites.

- Photodynamic Therapy : Furan’s conjugated system may facilitate light-activated reactivity .

Q. Advanced: What strategies mitigate decomposition of this compound under ambient or reaction conditions?

Methodological Answer:

- Stabilization Additives : Add radical scavengers (e.g., BHT) to brominated reactions to prevent homolytic cleavage.

- Low-Temperature Storage : Store at –20°C under inert gas (Ar/N2) to minimize hydrolysis.

- Protection of Furan : Temporarily protect the furan oxygen with trimethylsilyl groups during harsh reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Bromo-2-(furan-2-yl)pyrimidine with structurally related pyrimidine derivatives, emphasizing substituent effects on reactivity and applications:

Key Differences and Implications

- Substituent Position: Bromine at C4 (target compound) vs. C5 (e.g., 5-Bromo-4-(furan-2-yl)pyrimidine) alters electronic effects and regioselectivity in cross-coupling reactions.

- Functional Groups : The furan ring in the target compound improves solubility in organic solvents compared to phenyl or trifluoromethyl groups, which may enhance bioavailability in drug formulations . Methoxy or methylsulfonyl substituents (e.g., 4-Bromo-2-methoxy-6-phenylpyrimidine) increase steric bulk, affecting binding affinity in enzyme inhibition .

- Synthetic Accessibility : Microwave-assisted synthesis (e.g., 5-Bromo-4-(furan-2-yl)pyrimidine) reduces reaction time (20 minutes at 165°C) compared to conventional thermal methods (>6 hours) .

Spectroscopic and Crystallographic Insights

- NMR Data: 2-Amino-4-(furan-2-yl)pyrimidine derivatives exhibit characteristic ¹H NMR signals at 5.1–5.3 ppm for furan protons, while bromine deshields adjacent pyrimidine protons to 8.5–9.0 ppm .

- Crystal Packing : Hydrogen bonding (e.g., N–H···N interactions in 5-Bromo-2-chloropyrimidin-4-amine) stabilizes supramolecular architectures, critical for material science applications . In contrast, 6-Bromo-2-(furan-2-yl) derivatives show planar pyrimidine rings (r.m.s. deviation ≤0.087 Å) with furan rings tilted at ~15° .

Properties

IUPAC Name |

4-bromo-2-(furan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLZUYYOJWFPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.